molecular formula C13H14ClNO2 B13433966 5-(4-Chlorobutoxy)quinolin-2(1H)-one

5-(4-Chlorobutoxy)quinolin-2(1H)-one

Cat. No.: B13433966
M. Wt: 251.71 g/mol
InChI Key: MZKHBOJUCGWGEN-UHFFFAOYSA-N
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Description

5-(4-Chlorobutoxy)quinolin-2(1H)-one is a chemical compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobutoxy)quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) at 98% concentration . This reaction proceeds through the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobutoxy)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinolinone derivatives.

    Reduction: Reduction reactions can modify the quinolinone core, leading to different structural analogs.

    Substitution: The 4-chlorobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

5-(4-Chlorobutoxy)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing other quinolinone derivatives with potential biological activities.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Quinolinone derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobutoxy)quinolin-2(1H)-one involves its interaction with specific molecular targets. The quinolinone core can bind to enzymes or receptors, modulating their activity. The 4-chlorobutoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-one: The parent compound without the 4-chlorobutoxy substituent.

    5-Methoxyquinolin-2(1H)-one: A similar compound with a methoxy group at the 5-position.

    5-(4-Bromobutoxy)quinolin-2(1H)-one: A bromine analog with a 4-bromobutoxy group.

Uniqueness

5-(4-Chlorobutoxy)quinolin-2(1H)-one is unique due to the presence of the 4-chlorobutoxy group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

5-(4-chlorobutoxy)-1H-quinolin-2-one

InChI

InChI=1S/C13H14ClNO2/c14-8-1-2-9-17-12-5-3-4-11-10(12)6-7-13(16)15-11/h3-7H,1-2,8-9H2,(H,15,16)

InChI Key

MZKHBOJUCGWGEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C(=C1)OCCCCCl

Origin of Product

United States

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